molecular formula C11H8N2O5 B3062382 6-(Oxalyl-amino)-1H-indole-5-carboxylic acid CAS No. 243967-44-4

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid

Cat. No.: B3062382
CAS No.: 243967-44-4
M. Wt: 248.19 g/mol
InChI Key: AHWMERGBWWROMM-UHFFFAOYSA-N
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Description

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is a small-molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in insulin signaling and glucose homeostasis. Structurally, it features an indole scaffold substituted with an oxalyl-amino group at position 6 and a carboxylic acid at position 3. This compound binds competitively to the active site of PTP1B, mimicking the interactions of phosphorylated tyrosine substrates . Its inhibition mechanism involves hydrogen bonding with catalytic residues (e.g., Asp181, Lys120, and Tyr46) and hydrophobic interactions, as revealed by X-ray crystallography (PDB ID: 1C83) . Its low molecular weight (MW: 232.18 g/mol) and reversible binding make it a promising scaffold for optimizing selective PTP1B inhibitors, particularly for treating type 2 diabetes .

Properties

CAS No.

243967-44-4

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

6-(oxaloamino)-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H8N2O5/c14-9(11(17)18)13-8-4-7-5(1-2-12-7)3-6(8)10(15)16/h1-4,12H,(H,13,14)(H,15,16)(H,17,18)

InChI Key

AHWMERGBWWROMM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Biological Activity

6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by an indole core with oxalyl and amino functional groups. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of tyrosine-protein kinases. Its mechanism involves the modulation of specific signaling pathways, which can impact cell proliferation and survival.

Key Findings:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit tyrosine-protein kinases, which play a vital role in various cellular processes, including growth and differentiation.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, with potential applications in treating leukemia and other malignancies .
  • Selectivity and Potency : It demonstrates selective inhibition against certain cancer cell lines, highlighting its potential as a targeted therapeutic agent .

The precise mechanism by which this compound exerts its effects involves several biochemical interactions:

  • Binding Affinity : The compound shows a strong binding affinity to target proteins involved in cell signaling pathways.
  • Signal Transduction Modulation : By inhibiting specific kinases, it disrupts aberrant signaling pathways commonly activated in cancer cells.
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have investigated the biological activity of this compound in vitro:

  • Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of MLL leukemia cells with an IC50 value of approximately 31 nM. This suggests potent anticancer activity against this specific cell line .
  • Study 2 : Another study evaluated the selectivity index (SI) of the compound, revealing a SI value indicating favorable selectivity towards malignant cells compared to normal cells. This is crucial for minimizing off-target effects during therapy .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeIC50 Value (µM)Selectivity Index
Tyrosine Kinase InhibitionFluorescence Polarization31<6
MLL Leukemia Cell ProliferationMTT Cell Viability Assay0.55High

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 6-(Oxalyl-amino)-1H-indole-5-carboxylic acid is C11H8N2O5C_{11}H_{8}N_{2}O_{5}, with a molecular weight of approximately 248.19 g/mol. The compound features a carboxylic acid group linked to an indole structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have shown that this compound exhibits potential anticancer properties. It acts as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which is involved in various signaling pathways related to cell proliferation and survival. This inhibition can lead to the modulation of cancer cell growth.

Case Study:

  • Objective: Evaluate the compound's anticancer activity.
  • Method: In vitro assays were conducted on cancer cell lines.
  • Results: The compound demonstrated significant inhibition of cell proliferation, indicating its potential as an anticancer agent .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. Its structural similarity to other indole derivatives suggests it may possess similar antimicrobial properties.

Case Study:

  • Objective: Test antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Method: Disk diffusion method was employed to assess antibacterial activity.
  • Results: Certain derivatives showed promising results, particularly against Gram-positive bacteria, highlighting the compound's potential in developing new antibiotics .

Nanomaterial Modification

This compound can be utilized for surface modification of nanomaterials such as carbon nanotubes and metallic nanoparticles. This modification enhances the properties of nanomaterials, making them suitable for various applications in electronics and catalysis.

Data Table: Surface Modification Effects

Nanomaterial TypeModification MethodEnhanced Property
Carbon NanotubesCarboxylic acid treatmentIncreased conductivity
Metallic NanoparticlesFunctionalizationImproved catalytic activity

Computational Studies

Computational methods, including molecular docking studies, have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into its pharmacological profile and help in designing more effective derivatives.

Case Study:

  • Objective: Predict binding affinities with target proteins.
  • Method: Molecular docking simulations were performed.
  • Results: The compound exhibited favorable binding interactions with several enzymes, suggesting its potential as a lead compound in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-(Oxalyl-amino)-1H-indole-5-carboxylic acid:

Compound Key Structural Features Binding Energy (kJ/mol) Interactions Therapeutic Relevance Reference
This compound Indole-5-carboxylic acid + oxalyl-amino at C6 -118.333 Hydrogen bonds (Tyr46, Asp181), hydrophobic interactions PTP1B inhibition, anti-diabetic potential
2-(Oxalyl-amino)-benzoic acid (OBA) Benzoic acid + oxalyl-amino at C2 N/A Hydrogen bonds with PTP1B catalytic site Broad-spectrum PTP inhibitor
Sappanon A Flavonoid derivative -206.4 Hydrogen bonds, hydrophobic interactions, van der Waals forces PTP1B inhibition, antioxidant, anti-inflammatory
Sappanon B Flavonoid derivative -189.8 Electrostatic interactions, hydrogen bonds, hydrophobic interactions PTP1B inhibition, insulin sensitization
5-Iodo-OBA OBA derivative with iodine at C5 N/A Enhanced hydrophobic interactions due to iodine substituent Improved potency against PTP1B

Mechanistic and Binding Insights

  • This compound vs. OBA: Both compounds competitively inhibit PTP1B by occupying the catalytic site.
  • Comparison with Sappanon A/B: Sappanon A and B, flavonoid derivatives, exhibit significantly stronger binding energies (-206.4 and -189.8 kJ/mol, respectively) due to their larger, more flexible structures enabling multi-modal interactions (e.g., hydrogen bonds, van der Waals forces). Unlike this compound, Sappanon A/B also demonstrate antioxidant and anti-inflammatory activities, broadening their therapeutic utility .
  • Substituent Effects: Derivatives like 5-Iodo-OBA () highlight the importance of halogen substituents in enhancing hydrophobic interactions. However, this compound’s indole moiety balances specificity and synthetic accessibility, making it a preferred scaffold for further optimization .

Limitations and Advantages

  • This compound: While its binding energy (-118.3 kJ/mol) is weaker than Sappanon A/B, its smaller size and simpler synthesis facilitate pharmacokinetic optimization. Its specificity for PTP1B over other PTPs remains underexplored .
  • Sappanon A/B: Stronger binding but face challenges in bioavailability due to their polyphenolic structures .

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(Oxalyl-amino)-1H-indole-5-carboxylic acid?

The synthesis of structurally related indole derivatives involves condensation reactions under reflux conditions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are condensed with aminothiazolones or arylthioureas in acetic acid with sodium acetate as a catalyst. Key steps include refluxing for 3–5 hours, followed by crystallization and purification using solvents like DMF/acetic acid . Researchers should optimize stoichiometry (e.g., 1.1 equiv aldehyde to 1.0 equiv nucleophile) and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can the structural properties of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving its 3D structure. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and intermolecular interactions . Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) for confirming functional groups and LC-MS for purity assessment. For metal complexes (e.g., Ag⁺ interactions), spectroscopic methods like FT-IR and UV-Vis can probe coordination environments .

Q. What are the primary biological sources or biosynthetic pathways for indole-5-carboxylic acid derivatives?

Bacillus subtilis strains produce 1H-indole-5-carboxylic acid as an exometabolite, suggesting potential microbial biosynthesis routes . To biosynthesize the oxalyl-amino derivative, researchers could engineer microbial pathways to introduce oxalyltransferase activity or use precursor-directed feeding with oxalic acid analogs. Fermentation optimization (pH, aeration) and metabolomic profiling would validate production.

Advanced Research Questions

Q. What computational strategies are used to study its binding interactions with PTP1B?

Consensus docking with Autodock, Vina, and GOLD is recommended to predict binding modes at PTP1B’s catalytic (PDB:1C83) or allosteric (PDB:1T49) sites . Validate protocols by re-docking co-crystallized ligands (e.g., AOI in 1C83) and compare RMSD values (<2.0 Å). Binding free energy (ΔG) and CHEMPLP fitness scores prioritize high-affinity conformers. Molecular dynamics simulations (100 ns) can assess stability of key interactions (e.g., hydrogen bonds with Arg221 or hydrophobic contacts with Phe182).

Q. How can structural modifications improve selectivity for cysteine proteases or PTP1B?

Bioisosteric replacement of the oxalyl-amino group with electron-withdrawing moieties (e.g., 7-chloroquinoline or 6-aminonicotinic acid) enhances protease affinity . For PTP1B selectivity, introduce sulfonamide or benzofuran groups to exploit allosteric pockets, as seen in compound 892 (IC₅₀ = 0.8 µM) . SAR studies should evaluate substitutions at positions 3 and 5 of the indole ring using enzymatic assays (e.g., para-nitrophenyl phosphate hydrolysis).

Q. How should discrepancies in reported inhibitory activities against PTP1B be resolved?

Contradictions may arise from assay conditions (e.g., substrate concentration, pH) or compound purity. Standardize protocols using recombinant PTP1B (≥95% purity) and validate with orthogonal methods like surface plasmon resonance (SPR) for kinetic analysis (kₒₙ/kₒff). Cross-check synthetic batches via HPLC and elemental analysis to rule out degradation .

Q. What signaling pathways are modulated by this compound, and how can downstream effects be validated?

As a PTP1B inhibitor, it potentiates insulin signaling by stabilizing phosphorylated IRS-1. Validate using 3T3-L1 adipocytes: measure glucose uptake (2-NBDG assay) and phospho-Akt levels (Western blot). In vivo, use PTP1B-KO mice to confirm specificity . For Wnt/β-catenin modulation (via Dvl-1 inhibition), employ TOPFlash luciferase reporters in HEK293T cells and assess β-catenin nuclear translocation .

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